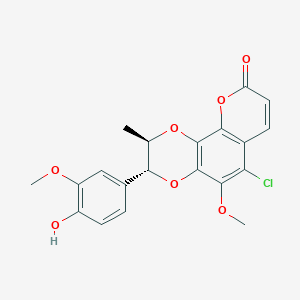
Picroside IV
Übersicht
Beschreibung
Picroside IV is a compound of the iridoids found in the roots of Picrorhiza scrophulariiflora . It has a molecular formula of C24H28O12 and a molecular weight of 508.5 . The IUPAC name for this compound is [ (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6- [ [ (1S,2S,4S,5S,6R,10S)-5-hydroxy-2- (hydroxymethyl)-3,9-dioxatricyclo [4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3- (4-hydroxyphenyl)prop-2-enoate .
Physical And Chemical Properties Analysis
This compound is soluble in DMSO . Its InChI Key is AKYYFSOMEOHPPO-LQQBYVAQSA-N . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Airway Inflammation and Asthma
Picroside II, a derivative from Pseudolysimachion rotundum, has shown inhibitory effects on airway inflammation in a mouse model of house dust mite (HDM)-induced asthma. This compound significantly reduced inflammatory cell counts, serum immunoglobulin levels, airway inflammation, and mucus hypersecretion. It also down-regulated Th2-related cytokines and asthma-related mediators while up-regulating Th1-related cytokine, IFNγ (Choi et al., 2016).
Osteoclastogenesis and Bone Loss
Picroside II has been found to inhibit RANKL-mediated osteoclastogenesis, an important factor in bone diseases. It acts on osteoclast precursors to inhibit RANKL/RANK signaling, thereby preventing bone loss. This was observed in both in vitro studies on bone marrow cells and in vivo studies in lipopolysaccharide-treated mice (Yang et al., 2017).
Myocardial Ischemia Reperfusion Injury
Studies have demonstrated that picroside II can significantly protect against myocardial ischemia reperfusion injury in rats. It operates in a dose-dependent manner, mediated by upregulating the phosphoinositide 3-kinase/Akt/endothelial NOS pathway to increase nitric oxide production and regulating the expressions of Bcl-2 and Bax to inhibit apoptosis (Wu et al., 2014).
Neuroprotection in Cerebral Ischemia
Picroside II exhibits neuroprotective properties in a rat model of focal cerebral ischemia. It has been shown to reduce neuronal apoptosis and the expression of caspase-3 and poly ADP-ribose polymerase (PARP) following middle cerebral artery occlusion/reperfusion, thereby improving neurological function (Li et al., 2010).
Anti-Cancer Properties
Picrosides, including picroside II, derived from Picrorhiza kurroa, have been explored for their anti-carcinogenic properties. They exhibit anti-oxidant and anti-inflammatory actions, which are key mechanisms in reducing oncogenesis. These compounds act on detoxifying enzymes, cell cycle regulation, and inhibiting apoptosis (Soni & Grover, 2019).
Treatment of Cerebral Ischemic Injury
Optimal therapeutic doses and time windows of picroside II have been studied for treating cerebral ischemic injury in rats. It's been found that administering picroside II intraperitoneally at specific doses and times can significantly improve outcomes in cerebral ischemia (Pei et al., 2012).
Cardiomyocyte Protection
Picroside II has shown protective effects against hypoxia/reoxygenation-induced apoptosis in cardiomyocytes. It activates the PI3K/Akt and CREB pathways and modulates the expression of Bcl-2 and Bax, thereby inhibiting apoptosis (Meng et al., 2012).
Sepsis Treatment
In a mouse model of sepsis, picroside II demonstrated protective effects by suppressing inflammation. It enhanced bacterial clearance, alleviated the inflammatory response, and enhanced immune function by inhibiting NLRP3 inflammasome and NF-κB pathways (Huang et al., 2016).
Safety and Hazards
Zukünftige Richtungen
The Picrorhiza genus, which includes Picroside IV, is emerging as an important paradigm for herbal drug formulations due to its versatile iridoid glycosides exhibition and robustness in the treatment of diverse infections . This provides a platform for researchers to identify the research gaps in the biosynthesis of picrosides along with the knowledge of therapeutic implications which could present a good alternative to the available ones in the development of new drugs in the future .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O12/c25-10-24-16-13(17(28)21(24)36-24)7-8-32-22(16)35-23-20(31)19(30)18(29)14(34-23)9-33-15(27)6-3-11-1-4-12(26)5-2-11/h1-8,13-14,16-23,25-26,28-31H,9-10H2/b6-3+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYYFSOMEOHPPO-LQQBYVAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)COC(=O)C=CC5=CC=C(C=C5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC=C(C=C5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





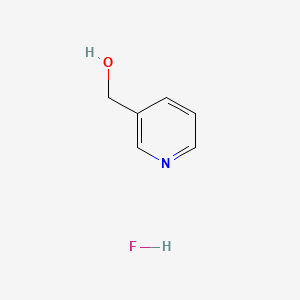

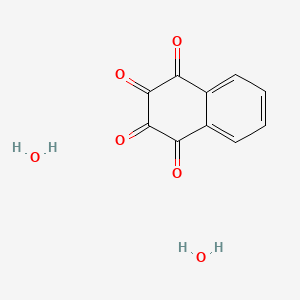
![(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1259987.png)
![(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1259989.png)
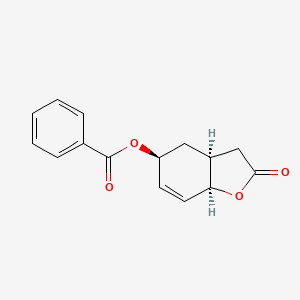
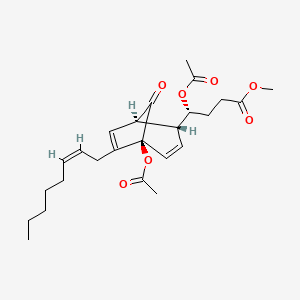
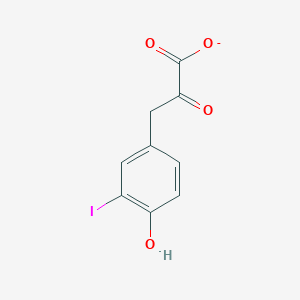
![(2R,3R,4R)-2,3,5-trihydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal](/img/structure/B1259998.png)
![(1R,2R,3R,4S,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1259999.png)

